molecular formula C9H16O7 B14265934 acetic acid;3,6-dihydro-2H-pyran-3,6-diol CAS No. 139747-13-0

acetic acid;3,6-dihydro-2H-pyran-3,6-diol

Cat. No.: B14265934
CAS No.: 139747-13-0
M. Wt: 236.22 g/mol
InChI Key: QQTPOPQQDRNEKX-UHFFFAOYSA-N
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Description

Acetic acid;3,6-dihydro-2H-pyran-3,6-diol is a compound that combines the properties of acetic acid and 3,6-dihydro-2H-pyran-3,6-diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while 3,6-dihydro-2H-pyran-3,6-diol is a derivative of dihydropyran, a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,6-dihydro-2H-pyran-3,6-diol typically involves the reaction of acetic acid with 3,6-dihydro-2H-pyran-3,6-diol under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the compound to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,6-dihydro-2H-pyran-3,6-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;3,6-dihydro-2H-pyran-3,6-diol has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in organic synthesis, facilitating the formation of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: The compound’s derivatives could have potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.

Mechanism of Action

The mechanism of action of acetic acid;3,6-dihydro-2H-pyran-3,6-diol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid;3,6-dihydro-2H-pyran-3,6-diol include:

    3,6-dihydro-2H-pyran-4-ylboronic acid: A boronic acid derivative with similar structural features.

    2H-Pyran, 3,4-dihydro-: A related dihydropyran compound with different functional groups.

Uniqueness

This compound is unique due to its combination of acetic acid and dihydropyran moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

139747-13-0

Molecular Formula

C9H16O7

Molecular Weight

236.22 g/mol

IUPAC Name

acetic acid;3,6-dihydro-2H-pyran-3,6-diol

InChI

InChI=1S/C5H8O3.2C2H4O2/c6-4-1-2-5(7)8-3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4)

InChI Key

QQTPOPQQDRNEKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1C(C=CC(O1)O)O

Origin of Product

United States

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